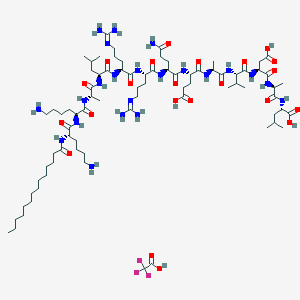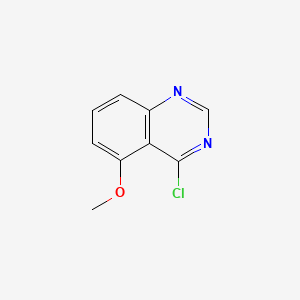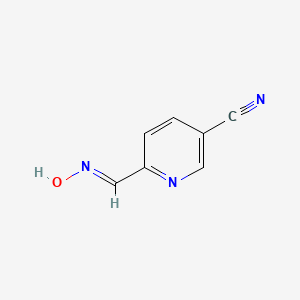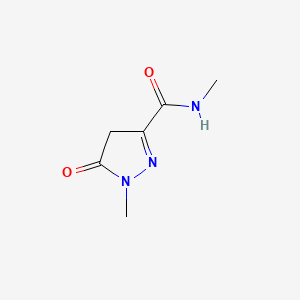
Autocamtide-2-related inhibitory peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .
Molecular Structure Analysis
The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis
AIP is a lyophilized powder . It is soluble in water . .Scientific Research Applications
Cardiac Function Restoration
AIP has been used in research related to cardiac function, particularly in the context of type 2 diabetes . It has been found that AIP can fully restore cardiac contractility and relaxation . This suggests that AIP, as a CaMKII inhibitor, plays a key role in modulating the performance of the diabetic heart .
Renal Fibrosis Alleviation
Research has shown that AIP can alleviate renal fibrosis . It was found to inhibit the expression of fibrosis markers such as Fibronectin, Collagen I, MMP2, and α-SMA in vivo and in vitro . This suggests a potential therapeutic role for AIP in the treatment of renal fibrosis .
Inhibition of Calmodulin Kinase II (CaMKII)
AIP is a highly specific inhibitor of CaMKII . It has been used to study the role of CaMKII in various processes, including heart failure .
Control of Biological Activity of CaMKII
The Autocamtide-2 Related Inhibitory Peptide controls the biological activity of calmodulin-dependent protein kinase II . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Study of Oxidative Stress Associated with Neural Cell Death
AIP has been used to study its influence on oxidative stress associated with neural cell death after hypoxia-ischemia .
Inhibition of CaMKII Action in Virulent Theileria Infected Macrophages
AIP has been used to inhibit CaMKII action in virulent Theileria infected macrophages .
Future Directions
Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .
- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
- AIP plays a key role in modulating the performance of the diabetic heart .
- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUUQMNJOVWRNY-HAOWUBAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H143F3N22O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1822.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 117072604 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)


